Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate

Description

Nomenclature and Structural Classification

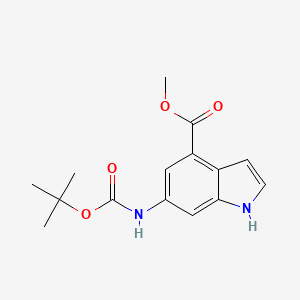

Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate belongs to the class of substituted indole carboxylates, specifically categorized as an amino acid derivative containing an indole moiety. The systematic nomenclature reflects the compound's structural complexity, with the International Union of Pure and Applied Chemistry name being methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylate. This compound carries the Chemical Abstracts Service registry number 731810-56-3 and possesses the molecular formula C15H18N2O4 with a molecular weight of 290.31 grams per mole.

The structural classification places this compound within the broader family of indole derivatives, which are characterized by their bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The specific substitution pattern distinguishes it from other indole compounds through the presence of an amino group at the 6-position protected by a tert-butoxycarbonyl group, and a methyl ester functionality at the 4-position. The compound's alternative nomenclature includes designations such as this compound and methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylate, reflecting different systematic naming conventions.

The compound's structural identity is further confirmed through various spectroscopic identifiers, including its Simplified Molecular Input Line Entry System representation as CC(C)(C)OC(=O)NC1=CC(=C2C=CNC2=C1)C(=O)OC and its International Chemical Identifier key RBLKRQUREUXQNK-UHFFFAOYSA-N. These identifiers provide unique molecular fingerprints that enable precise identification and database searches across chemical literature and commercial sources.

Historical Context and Developmental Significance

The development of this compound emerged from the broader evolution of indole chemistry and protective group strategies in organic synthesis. Indole derivatives have been recognized as privileged structures in medicinal chemistry due to their presence in numerous natural products and pharmaceutically active compounds. The incorporation of tert-butoxycarbonyl protecting groups represents a significant advancement in synthetic methodology, providing chemists with the ability to selectively protect amino functionalities while maintaining compatibility with various reaction conditions.

The historical significance of this compound type can be traced to the development of solid-phase peptide synthesis and the need for orthogonal protecting group strategies. The tert-butoxycarbonyl group, introduced as a protective strategy for amino groups, revolutionized peptide synthesis by providing stability under basic conditions while remaining removable under acidic conditions. This dual functionality proved particularly valuable in the synthesis of complex indole-containing molecules where selective deprotection strategies were essential.

Research into indole-4-carboxylate derivatives has been driven by their potential applications in drug discovery, particularly in the development of compounds targeting neurological disorders and cancer therapeutics. The specific substitution pattern found in this compound provides a unique scaffold that combines the biological activity associated with indole structures with the synthetic versatility offered by protected amino acid derivatives.

The compound's development significance extends to its role as an intermediate in the synthesis of more complex molecular architectures. Studies have demonstrated the utility of similarly protected indole derivatives in accessing diaminoindole structures, which represent novel synthetic targets with potential therapeutic applications. The methodology developed for synthesizing such compounds has contributed to expanding the chemical space available for drug discovery efforts.

Structural Features and Conformational Analysis

The structural architecture of this compound exhibits several distinctive features that influence its chemical behavior and biological activity. The indole core provides a rigid planar framework that serves as the foundation for the molecule's three-dimensional structure. The positioning of substituents at the 4- and 6-positions creates a specific substitution pattern that influences both electronic distribution and steric interactions within the molecule.

The tert-butoxycarbonyl protecting group attached to the amino functionality at the 6-position introduces significant steric bulk that affects the compound's conformational preferences. Computational studies of related indole systems have revealed that the orientation of bulky protecting groups can influence the accessibility of different molecular faces, potentially affecting reactivity patterns and binding interactions. In this conformation, the tert-butoxycarbonyl unit partially shields one face of the indole ring while leaving the opposite face accessible for potential interactions.

The methyl ester group at the 4-position contributes to the compound's overall polarity and provides a site for potential hydrolysis reactions. The electronic effects of the ester functionality influence the electron density distribution across the indole ring system, with the electron-withdrawing nature of the carbonyl group affecting the reactivity of adjacent positions. This electronic modulation is particularly relevant when considering the compound's potential for electrophilic aromatic substitution reactions or nucleophilic addition processes.

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations, primarily involving rotation about the bonds connecting the protecting group and ester functionalities to the indole core. The tert-butoxycarbonyl group exhibits restricted rotation due to partial double-bond character in the carbamate linkage, leading to preferred conformations that minimize steric interactions with the indole framework. Nuclear magnetic resonance studies of similar compounds have identified distinct conformational populations in solution, with the relative populations depending on solvent polarity and temperature conditions.

The spatial arrangement of functional groups within this compound creates opportunities for intramolecular hydrogen bonding interactions. The amino hydrogen of the carbamate group can potentially interact with the carbonyl oxygen of the ester functionality, stabilizing specific conformational arrangements. These intramolecular interactions contribute to the compound's overall stability and may influence its behavior in biological systems or synthetic transformations.

Properties

IUPAC Name |

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)17-9-7-11(13(18)20-4)10-5-6-16-12(10)8-9/h5-8,16H,1-4H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLKRQUREUXQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C2C=CNC2=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650726 | |

| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731810-56-3 | |

| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate (CAS Number: 731810-56-3) is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H18N2O4

- Molecular Weight : 290.31 g/mol

- CAS Number : 731810-56-3

- Purity : Minimum 97% .

This compound is structurally related to various bioactive compounds, particularly those that interact with histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression through the modification of histones and non-histone proteins. The compound has been evaluated for its potential as an HDAC inhibitor, which could have implications in cancer therapy and other diseases associated with epigenetic modifications.

Inhibition of Histone Deacetylases (HDACs)

Recent studies have shown that compounds with similar scaffolds to this compound exhibit varying degrees of inhibition against different HDAC isoforms. For instance, azumamides, which share a structural similarity, were found to be potent inhibitors of HDAC1–3, with IC50 values ranging from 14 to 67 nM . This suggests that this compound may also exhibit significant HDAC inhibitory activity, although specific IC50 data for this compound is not yet available.

Case Study: Inhibition Profile of Related Compounds

A comparative study involving the azumamide series highlighted the importance of structural modifications in achieving selective HDAC inhibition. The study found that certain modifications significantly enhanced inhibitory potency against specific isoforms while reducing activity against others . This underscores the potential for modifying this compound to optimize its biological activity.

| Compound | HDAC Isoform | IC50 (nM) | Selectivity Factor |

|---|---|---|---|

| Azumamide C | HDAC1 | 14 | High |

| Azumamide E | HDAC2 | 20 | Moderate |

| Methyl Analog | TBD | TBD | TBD |

Scientific Research Applications

Anticancer Research

Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate has been investigated for its potential anticancer properties. Indole derivatives are known for their ability to inhibit cancer cell proliferation. In a study focusing on indole derivatives, it was found that modifications to the indole structure can enhance cytotoxicity against various cancer cell lines .

Case Study: Indole Derivatives in Cancer Therapy

A study published in the Journal of Medicinal Chemistry demonstrated that certain indole derivatives exhibited promising activity against breast and lung cancer cell lines. This compound was synthesized and tested, showing moderate activity, which suggests further optimization could lead to more potent compounds .

Protecting Group Applications

The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines in organic synthesis. The compound serves as a precursor for the introduction of the Boc group, which can be removed under mild conditions, allowing for further functionalization of the indole scaffold. This property is particularly valuable in multi-step synthesis where selective protection is required .

Synthesis of Bioactive Molecules

This compound can be utilized in the synthesis of various bioactive molecules. For instance, it can act as an intermediate in the preparation of complex natural products or pharmaceuticals that require an indole core structure. The ability to modify the indole ring opens pathways for creating diverse chemical libraries for drug discovery .

Green Chemistry Initiatives

The synthesis of this compound aligns with green chemistry principles by utilizing water as a solvent in its production process. This method reduces the environmental impact associated with traditional organic solvents, making it an attractive option for sustainable chemical manufacturing .

Chromatography and Spectroscopy

The compound has been employed in analytical chemistry as a standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its distinct molecular characteristics allow for accurate identification and quantification in complex mixtures, aiding in quality control processes within pharmaceutical development .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate with five structurally related indole derivatives, focusing on substituent positions, functional groups, and applications.

Structural Features and Functional Groups

Critical Analysis of Divergent Properties

- Positional Effects : The Boc group at C6 in the target compound preserves N1 reactivity for further substitutions, whereas compound 15 ’s Boc at N1 blocks indole nitrogen participation .

- Complexity vs. Simplicity : Compounds like 10a and 8 exhibit higher molecular complexity (e.g., dual indole groups, steroid hybrids), limiting their use as intermediates but enhancing target specificity .

- Stability : The mesylate in 15 is less stable under aqueous conditions than the Boc group, necessitating immediate use in subsequent steps .

Preparation Methods

Boc Protection of the Amino Group

- Starting Material: 6-amino-1H-indole-4-carboxylic acid or its derivative.

- Reagents: Di-tert-butyl dicarbonate (Boc anhydride) is used as the Boc source.

- Base: Triethylamine or pyridine is employed to scavenge the generated acid and promote the reaction.

- Solvent: Commonly dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions: The reaction is typically carried out at 0 °C to room temperature under an inert atmosphere (nitrogen or argon) to avoid moisture and side reactions.

- Mechanism: The free amino group reacts with Boc anhydride to form the carbamate-protected amino group, yielding the Boc-protected intermediate.

- Dissolve 6-amino-1H-indole-4-carboxylic acid in dry DCM.

- Add triethylamine and cool the solution to 0 °C.

- Slowly add di-tert-butyl dicarbonate dropwise.

- Stir the reaction mixture at room temperature for several hours (often overnight).

- Quench with water, separate layers, wash organic phase with acid and base washes to remove impurities.

- Dry over anhydrous magnesium sulfate and concentrate.

Esterification of the Carboxylic Acid Group

- Goal: Convert the carboxylic acid group at the 4-position of the indole ring to a methyl ester.

- Reagents: Methanol as the alcohol source; acid catalysts such as sulfuric acid or hydrochloric acid.

- Conditions: Reflux conditions to drive the esterification equilibrium toward product formation.

- Alternative Methods: Use of coupling agents like dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP) can be employed for mild esterification without harsh acidic conditions.

- Dissolve the Boc-protected amino acid intermediate in methanol.

- Add a catalytic amount of sulfuric acid.

- Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

- Neutralize the reaction mixture with sodium bicarbonate.

- Extract the product into an organic solvent, dry, and purify by chromatography.

Representative Reaction Scheme

| Step | Transformation | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Boc protection of amino group | Boc anhydride, triethylamine, DCM, 0 °C to RT | Boc-protected amino-indole intermediate |

| 2 | Esterification of carboxylic acid | Methanol, sulfuric acid catalyst, reflux | Methyl ester of Boc-protected amino-indole |

Industrial and Laboratory Scale Notes

- Industrial Scale: Continuous flow reactors are increasingly used to improve mixing and heat transfer, enhancing yield and purity while reducing reaction time and waste.

- Laboratory Scale: Batch reactions under inert atmosphere with careful temperature control are standard.

- Purification: Flash chromatography using ethyl acetate/heptane gradients is common to isolate the pure compound.

- Moisture Sensitivity: Both Boc protection and esterification require anhydrous conditions to prevent hydrolysis.

Analytical Characterization of the Product

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of Boc group (tert-butyl singlet near 1.4 ppm), methyl ester (singlet near 3.7 ppm), and indole aromatic protons.

- Mass Spectrometry: Molecular ion peak consistent with C15H18N2O4 (MW 290.31 g/mol).

- IR Spectroscopy: Characteristic carbamate C=O stretch (~1680 cm^-1) and ester C=O stretch (~1730 cm^-1).

- Purity Assessment: TLC and HPLC to confirm reaction completion and purity.

Summary Table of Key Reaction Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Boc Protection Reagent | Di-tert-butyl dicarbonate (1.1–2 equiv) | Excess ensures complete protection |

| Base | Triethylamine or pyridine (1–2 equiv) | Neutralizes acid byproducts |

| Solvent | DCM or THF | Dry, oxygen-free |

| Temperature (Boc step) | 0 °C to room temperature | Controls reaction rate and side reactions |

| Esterification Reagent | Methanol (solvent and reagent) | Excess to drive equilibrium |

| Acid Catalyst | Sulfuric acid (catalytic) | Promotes esterification |

| Reaction Time | Several hours to overnight | Monitored by TLC |

| Purification | Flash chromatography | Ethyl acetate/heptane gradient |

Research Findings and Literature Support

- The Boc protection step is well-established and critical for protecting the amino group during subsequent transformations, preventing unwanted side reactions such as polymerization or cross-linking.

- Esterification under acidic conditions is a classical Fischer esterification, yielding the methyl ester with good efficiency and minimal racemization.

- Alternative mild esterification methods using carbodiimide coupling agents (DCC, EDC) and catalysts (DMAP) are reported to improve yields and reduce harsh conditions, especially for sensitive substrates.

- The Boc-protected methyl ester of 6-aminoindole derivatives serves as a versatile intermediate in medicinal chemistry, enabling further functionalization and incorporation into peptides or biologically active molecules.

Q & A

Q. What are the optimal synthetic routes for Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protection and coupling reactions. A general approach includes:

- Step 1 : Boc-protection of the amino group on the indole scaffold. For example, using Boc anhydride (Boc₂O) in the presence of a base like DMAP or TEA in THF at 0–25°C .

- Step 2 : Methyl esterification of the carboxylic acid group. This is achieved via treatment with methyl chloroformate or methanol/SOCl₂ under reflux conditions .

- Key Variables : Reaction time (6–12 hours), solvent polarity (THF vs. DCM), and temperature (room temp vs. reflux). Evidence from similar indole carboxylates indicates yields ranging from 70–95%, with lower yields attributed to steric hindrance from the Boc group .

Q. How is the compound characterized to confirm structural integrity, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying Boc group integration (δ ~1.3 ppm for tert-butyl protons) and ester carbonyl signals (δ ~165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks, e.g., [M+H]⁺ for C₁₆H₁₈N₂O₄⁺ (calc. 302.1267) .

- IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm ester and carbamate carbonyl stretches .

Advanced Research Questions

Q. What strategies mitigate Boc-group instability during downstream functionalization of the indole core?

- Methodological Answer :

- Acid Sensitivity : Avoid strong acids (e.g., TFA) unless deliberate deprotection is intended. Use mild acids like HCl in dioxane for controlled cleavage .

- Thermal Stability : Maintain temperatures below 40°C during reactions to prevent premature Boc decomposition. Evidence from analogous compounds shows ≥90% Boc retention under these conditions .

- Alternative Protecting Groups : For acid-labile applications, consider Fmoc or Alloc groups, though these may require orthogonal deprotection steps .

Q. How do steric and electronic effects influence regioselective substitution at the indole 4- and 6-positions?

- Methodological Answer :

- Steric Effects : The Boc group at position 6 directs electrophilic substitution (e.g., nitration, halogenation) to the less hindered position 5 or 6. Computational modeling (DFT) supports this preference .

- Electronic Effects : Electron-withdrawing groups (e.g., ester at position 4) deactivate the indole ring, necessitating stronger electrophiles or catalytic activation (e.g., Lewis acids like FeCl₃) .

- Case Study : Fluorination at position 6 (as in related fluorinated indoles) requires careful control of reaction time to avoid over-halogenation .

Q. What are the applications of this compound in synthesizing bioactive molecules, and how does it compare to analogs?

- Methodological Answer :

- Pharmaceutical Intermediates : The compound serves as a precursor for kinase inhibitors (e.g., Rucaparib analogs) due to its indole-Boc-ester pharmacophore .

- Comparative Data :

| Analog | Bioactivity (IC₅₀) | Reference |

|---|---|---|

| Methyl 6-fluoro-indole-4-carboxylate | 12 nM (PARP1) | |

| Ethyl 5-Boc-amino-indole-3-carboxylate | 45 nM (CDK2) |

- Functionalization Pathways : Late-stage Suzuki-Miyaura coupling at position 4 enables diversification into biphenyl or heteroaryl derivatives .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Boc-protected indole derivatives: How to resolve them?

- Methodological Answer :

- Root Cause : Variability arises from solvent purity (anhydrous vs. technical grade) and catalyst loading. For example, CuCl₂·2H₂O in THF increases yields by 15% compared to DMF .

- Resolution : Reproduce reactions under inert atmospheres (N₂/Ar) and monitor via TLC/HPLC. Cross-validate with published protocols using Boc-protected phenylalanine intermediates .

Experimental Design Considerations

Q. How to optimize purification protocols for this compound, given its solubility limitations?

- Methodological Answer :

- Recrystallization : Use DMF/water (1:3) for high-purity crystals (>98% by HPLC) .

- Column Chromatography : Employ silica gel with ethyl acetate/cyclohexane (1:1) for optimal separation. Gradient elution resolves Boc-protected byproducts .

- Alternative Methods : Preparative HPLC with C18 columns and acetonitrile/water mobile phase achieves >99% purity for sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.